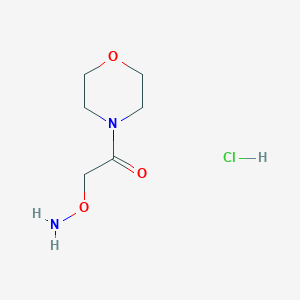

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is a chemical compound that features both aminooxy and morpholino functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride and morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

化学反応の分析

Nucleophilic Substitution Reactions

The aminooxy group (-ONH₂) acts as a strong nucleophile, enabling reactions with electrophilic substrates:

Example :

Reaction with ethyl bromoacetate yields a substituted aminooxyethyl ester, critical for synthesizing oligonucleotide conjugates .

Condensation with Carbonyl Compounds

The aminooxy group reacts with aldehydes/ketones to form oximes, a key reaction in bioconjugation and VOC capture:

Mechanism :RCHO H N O R RCH N O R H OThis reaction is reversible under acidic conditions .

Reduction and Oxidation

Limited direct data exists, but analogous aminooxy compounds provide insights:

Bioconjugation

Used to prepare antibody-drug conjugates (ADCs) and oligonucleotide therapeutics:

- Step 1 : React with aldehydes on antibodies to form stable oxime linkages .

- Step 2 : Functionalize with payloads (e.g., siRNA) via pH-controlled conditions .

Stability and Degradation

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Aqueous hydrolysis | Degrades to morpholinoethanol derivatives | Store anhydrous at −20°C |

| Thermal decomposition | Melts at 202–204°C with decomposition | Avoid prolonged heating |

Comparative Reactivity

Mechanistic Insights

- Morpholino Group Role : Enhances solubility and stabilizes intermediates via hydrogen bonding .

- pH Dependency : Optimal reactivity at pH 4–6; side reactions (e.g., hydrolysis) dominate at extremes .

Research Gaps

科学的研究の応用

Interaction with Biomolecules

The compound exhibits interactions with various enzymes and proteins, which can influence cellular functions such as signaling pathways and gene expression. Preliminary studies indicate its potential to modify protein activity and cellular metabolism.

Transport and Distribution

While the transport and distribution mechanisms within cells are not fully characterized, ongoing research aims to elucidate these pathways to understand better how the compound exerts its effects at the cellular level.

Chemistry

In organic synthesis, 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride serves as a reagent for preparing functionalized compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Examples of Products | Common Reagents |

|---|---|---|

| Oxidation | Oximes or nitriles | Hydrogen peroxide, potassium permanganate |

| Reduction | Primary amines | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Alkyl halides, acyl chlorides |

Biology

The compound is instrumental in studying enzyme inhibition and protein modification. Its ability to modulate GABA levels makes it a valuable tool in neuropharmacology research. For instance, it can be utilized to investigate the effects of altered GABAergic signaling on neuronal health and function .

Industrial Applications

In pharmaceutical development, this compound is explored for its potential in creating novel therapeutics targeting neurological disorders. Its dual functionality (aminooxy and morpholino groups) enhances its reactivity and applicability in developing drugs that require specific binding interactions with biomolecules .

Case Studies

- Neuropharmacology Research : A study demonstrated that treatment with this compound led to significant increases in GABA levels in animal models. This increase correlated with reduced seizure activity, highlighting its potential as an anticonvulsant agent.

- Enzyme Inhibition Studies : In vitro assays showed that this compound effectively inhibits GABA-T activity across various concentrations. The resulting data suggest dose-dependent effects on cellular metabolism and signaling pathways related to GABAergic neurotransmission .

- Synthesis of Oligonucleotides : The compound has been used to modify oligonucleotides for enhanced binding properties. Research indicates that incorporating aminooxy moieties into oligonucleotides improves their stability and efficacy as therapeutic agents targeting specific RNA sequences .

作用機序

The mechanism of action of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride involves the inhibition of enzymes through the formation of stable oxime complexes with pyridoxal phosphate-dependent enzymes. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism and amino acid biosynthesis.

類似化合物との比較

Similar Compounds

Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.

Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.

Uniqueness

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is unique due to the combination of the aminooxy and morpholino functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride, also known as a morpholino compound, is a synthetic molecule that has garnered attention for its potential biological activities. This compound's structure includes an aminooxy group, which is known to interact with various biological systems, particularly in the context of protein modification and nucleic acid targeting.

- Chemical Formula : C6H13ClN2O3

- Molecular Weight : 192.64 g/mol

- CAS Number : 18526046

The compound's unique structure allows it to participate in reactions that modify proteins and nucleic acids, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its ability to form stable oxime bonds with aldehyde groups in proteins and other biomolecules. This reaction can lead to the modification of protein function and stability, as well as the potential regulation of gene expression through interactions with nucleic acids.

Applications in Research

- Protein Labeling : The compound has been utilized in studies focusing on the labeling of proteins for identification and quantification purposes. The formation of oxime bonds allows researchers to tag proteins selectively, facilitating their study in complex biological systems .

- Nucleic Acid Interaction : It has been investigated for its potential to enhance the stability and delivery of oligonucleotide therapeutics. The ability to conjugate with nucleic acids can improve their bioavailability and efficacy in therapeutic applications, particularly in gene therapy and antisense oligonucleotide strategies .

Study 1: Protein Modification

In a study examining the modification of cell surface proteins, researchers employed this compound to label specific cysteine residues on proteins expressed in cancer cell lines. This approach allowed for the identification of surfaceome alterations associated with tumor progression, highlighting the compound's utility in cancer research .

Study 2: Antisense Oligonucleotides

Another investigation focused on the use of this compound in enhancing the delivery of antisense oligonucleotides targeting specific mRNA sequences. The results demonstrated improved cellular uptake and reduced degradation rates, suggesting that this compound could be a promising candidate for developing more effective nucleic acid-based therapies .

Comparative Analysis

| Property/Feature | This compound | Other Morpholino Compounds |

|---|---|---|

| Chemical Structure | Contains aminooxy and morpholino groups | Varies (e.g., different substituents) |

| Biological Activity | Protein labeling, nucleic acid interaction | Varies (specific applications) |

| Stability | High stability due to oxime bond formation | Varies (dependent on structure) |

| Applications | Cancer research, gene therapy | Broad applications across fields |

特性

IUPAC Name |

2-aminooxy-1-morpholin-4-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYOGLAIIVQRQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CON.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。